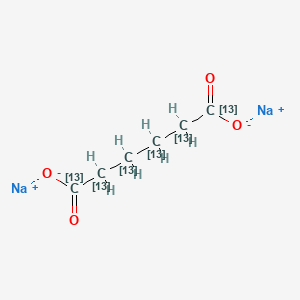

Adipate-13C6 (sodium)

Description

Overview of Isotope-Resolved Techniques for Tracing Molecular Fates

The ability to trace the fate of stable isotope-labeled molecules is dependent on sophisticated analytical techniques capable of distinguishing between the labeled and unlabeled forms of a compound. The two primary methods employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio. When a sample containing an isotope-labeled compound is analyzed, the mass spectrometer can detect the mass difference between the molecule containing the heavy isotope (e.g., ¹³C) and the molecule with the light isotope (e.g., ¹²C). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used to separate complex mixtures of metabolites before MS analysis, allowing for the precise measurement of isotopic enrichment in numerous downstream products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unique insights by identifying the exact position of the isotopic label within a molecule's structure. This atom-level resolution is particularly powerful for deciphering complex metabolic transformations and understanding the specific enzymatic reactions involved. While generally less sensitive than MS, NMR is non-destructive and can be used to analyze living cells and tissues in real-time. isotope.com

Together, these isotope-resolved techniques enable researchers to build detailed maps of metabolic networks, identify metabolic reprogramming in disease states, and discover new drug targets. isotope.com

Adipate-13C6 (sodium): Properties and Research Applications

Adipate-13C6 (sodium) is the sodium salt of adipic acid where all six carbon atoms have been replaced with the stable isotope ¹³C. medchemexpress.comwikipedia.org This labeling makes it an invaluable tool for tracer studies in various scientific domains.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | ¹³C₆H₈Na₂O₄ |

| Molecular Weight | 196.06 g/mol isotope.com |

| Labeled CAS Number | 2483735-36-8 isotope.com |

| Unlabeled CAS Number | 7486-38-6 isotope.com |

| Synonyms | Disodium (B8443419) Adipate-¹³C₆, Hexanedioic acid-¹³C₆ disodium salt |

| Purity | Typically ≥95% isotope.comlgcstandards.com |

Detailed Research Findings

The uniform labeling of all six carbon atoms in Adipate-13C6 provides a strong and distinct signal for analytical instruments, making it an excellent tracer and internal standard. Its applications span metabolic research, environmental monitoring, and analytical chemistry.

| Application Area | Methodology | Key Research Findings |

| Metabolic Tracing | Ingestion of the ¹³C-labeled compound followed by analysis of urine and breath samples. | Used to trace fatty acid metabolism and energy production pathways in humans. The labeled carbon atoms allow researchers to monitor the compound's conversion into various downstream metabolites. |

| Environmental Fate Analysis | Used to synthesize labeled plasticizers like Di-(2-ethylhexyl) adipate (B1204190) (DEHA) for environmental studies. | Enables the tracking of the environmental persistence and metabolic breakdown of adipate-based plasticizers, which are common environmental contaminants. nih.gov |

| Internal Standard in Metabolomics | Added to biological samples (e.g., beer) prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). | Serves as an internal standard for the accurate quantification of unlabeled metabolites in complex mixtures, improving the reliability of untargeted metabolomics studies. thermofisher.com |

| Polymer Science | Used as a precursor in the synthesis of polymers like nylon 6,6. | Allows researchers to trace the pathways of polymerization and better understand the underlying synthesis mechanisms. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8Na2O4 |

|---|---|

Molecular Weight |

196.06 g/mol |

IUPAC Name |

disodium;(1,2,3,4,5,6-13C6)hexanedioate |

InChI |

InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |

InChI Key |

KYKFCSHPTAVNJD-MABOOHTNSA-L |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment for Adipate 13c6 Sodium

Methodologies for Carbon-13 Isotope Incorporation

The foundational step in synthesizing Adipate-13C6 is the precise incorporation of carbon-13 (¹³C) atoms at all six carbon positions of the adipate (B1204190) molecule. This ensures uniform labeling, which is essential for its utility as a tracer.

Precursor Selection and Chemical Transformations for ¹³C₆-Adipate Synthesis

The synthesis of uniformly ¹³C-labeled adipate begins with the selection of an appropriate isotopically enriched precursor. A common and effective starting material is ¹³C₆-cyclohexene. The choice of a fully labeled precursor is crucial for maintaining isotopic integrity throughout the synthetic route.

One prominent method involves the oxidation of ¹³C₆-cyclohexene. This transformation can be achieved using various oxidizing agents. A widely used approach employs hydrogen peroxide (H₂O₂) in the presence of a catalyst system, such as sodium tungstate (B81510) (Na₂WO₄) and a phase-transfer catalyst like Aliquat 336. This reaction is typically performed under reflux conditions, ensuring the complete conversion of the cyclohexene (B86901) precursor to the desired adipic acid.

Another potential precursor is ¹³C₆-cyclohexanol. This can be oxidized to adipic acid, often in a two-step process. The first step involves the conversion of cyclohexanol (B46403) to cyclohexanone (B45756), which is then further oxidized to yield ¹³C₆-hexanedioic acid.

The final step in the formation of the sodium salt is the reaction of the synthesized ¹³C₆-hexanedioic acid with sodium hydroxide. wikipedia.org

Oxidation Reactions for ¹³C₆-Hexanedioic Acid Generation

Several oxidation methods can be employed to convert the ¹³C-labeled cyclic precursor into ¹³C₆-hexanedioic acid. The choice of oxidant and reaction conditions can influence the yield, purity, and environmental impact of the synthesis.

Hydrogen Peroxide Oxidation: This method is considered a "green" route due to its primary byproduct being water. The use of sodium tungstate as a catalyst in a phase-transfer system facilitates the oxidation of cyclohexene to adipic acid with good yields, typically ranging from 80-85%. acs.org

Nitric Acid Oxidation: While historically used for industrial-scale adipic acid production, nitric acid (HNO₃) oxidation of cyclohexanol or cyclohexanone is also a viable method for labeled synthesis. However, this method generates nitrogen oxides (NOₓ), which are environmental pollutants. Yields can be high, often between 85-90%.

Potassium Permanganate (B83412) Oxidation: Acidic potassium permanganate (KMnO₄) can also be used to oxidize a precursor like ¹³C₆-hexanediol. This method, however, requires stoichiometric amounts of the oxidant, which increases costs and generates manganese waste. The typical yield for this reaction is around 70-75%.

A comparative analysis of these methods is presented in the table below.

Table 1: Comparative Analysis of Synthesis Methods for ¹³C₆-Hexanedioic Acid

| Method | Catalyst System | Temperature | Yield | Isotopic Purity | Environmental Impact |

|---|---|---|---|---|---|

| H₂O₂ Oxidation | Na₂WO₄/Aliquat 336 | 90–100°C | 80–85% | ≥99% | Low (H₂O byproduct) |

| HNO₃ Oxidation | Cu/V catalysts | 100–120°C | 85–90% | 95–98% | High (NOₓ emissions) |

| KMnO₄ Oxidation | Acidic KMnO₄ | 60–80°C | 70–75% | ≥98% | Moderate (Mn waste) |

Approaches for Ensuring Isotopic Integrity and Positional Labeling

Maintaining the isotopic integrity and ensuring the correct positional labeling of all six carbon atoms is paramount. The primary strategy to achieve this is to start with a precursor that is already uniformly labeled with ¹³C, such as ¹³C₆-cyclohexene. This avoids the complexities and potential for incomplete labeling that can arise from attempting to introduce the isotopes during the synthesis.

Post-synthesis purification techniques are also critical. Recrystallization from cold water or ethanol (B145695) is a common method to remove unreacted precursors and other impurities. High-performance liquid chromatography (HPLC) can also be employed to separate any isotopic isomers, ensuring a high degree of purity.

Analytical Validation of Isotopic Enrichment and Purity

Following synthesis, rigorous analytical validation is required to confirm the isotopic enrichment and chemical purity of the Adipate-13C6 (sodium).

Nuclear Magnetic Resonance Spectroscopy for Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the successful incorporation and position of the ¹³C labels.

¹³C NMR: This is the most direct method for verifying the presence of the carbon-13 isotopes at all six positions in the adipate molecule. aip.org The spectrum of ¹³C₆-adipate will show signals corresponding to each of the labeled carbon atoms, and the absence of signals at the chemical shifts expected for ¹²C confirms high isotopic enrichment. frontiersin.org

¹H NMR: While not directly observing the carbon atoms, proton NMR can provide structural confirmation of the adipate molecule. hmdb.casfdchem.com

High-Resolution Mass Spectrometry for Isotopic Verification

High-Resolution Mass Spectrometry (HRMS) is another essential tool for validating the isotopic enrichment of Adipate-13C6. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule. thermofisher.com

For ¹³C₆-hexanedioic acid, the expected molecular mass is approximately 152.10 g/mol , which is higher than the 146.14 g/mol of its unlabeled counterpart. clearsynth.com The mass spectrum will show a predominant peak at the m/z corresponding to the fully labeled molecule, and the relative intensity of this peak compared to any peaks for partially labeled or unlabeled species allows for the quantification of isotopic purity. thermofisher.com This technique is crucial for ensuring that the final product meets the high purity standards (often ≥99%) required for its intended applications.

Combustion Analysis for Carbon Content Validation

Combustion analysis is a fundamental technique used to validate the elemental composition and isotopic enrichment of Adipate-13C6. This method, often coupled with Isotope-Ratio Mass Spectrometry (IRMS), provides precise measurements of the carbon content and the ¹³C to ¹²C ratio.

The process involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace (typically around 1000 °C) in the presence of oxygen. ucdavis.eduoregonstate.edu This converts all the carbon in the Adipate-13C6 to carbon dioxide (CO₂). The resulting CO₂ gas is then purified, separated from other combustion products like water, and introduced into an isotope-ratio mass spectrometer. ucdavis.eduoregonstate.educambridge.org

The IRMS measures the ratio of the masses corresponding to ¹³CO₂ and ¹²CO₂, which directly relates to the isotopic abundance in the original sample. cambridge.org This analysis confirms that the compound has the correct carbon backbone and verifies the degree of ¹³C enrichment, which is expected to be ≥99% for Adipate-13C6. sigmaaldrich.com The precision of this method can be very high, often better than 0.3‰. picarro.com

Below is a table illustrating the theoretical differences in molecular weight and carbon percentage that combustion analysis would verify between natural abundance sodium adipate and its ¹³C₆-labeled counterpart.

| Property | Natural Abundance Sodium Adipate (C₆H₈Na₂O₄) | Adipate-13C6 (Sodium) (¹³C₆H₈Na₂O₄) |

| Molecular Formula | C₆H₈Na₂O₄ | ¹³C₆H₈Na₂O₄ |

| Molar Mass ( g/mol ) | 190.10 | 196.06 |

| Theoretical % Carbon | 37.91% | 38.78% |

| Isotopic Purity | Natural Abundance (~1.1%) | ≥99% ¹³C |

This table presents theoretical values used for validation during analysis.

Purification Techniques for Labeled Compound Preparation

After the synthesis of Adipic acid-13C6, rigorous purification is essential to remove any unlabeled precursors, reaction byproducts, or other contaminants. High purity is crucial for the compound's use in sensitive analytical applications like metabolic flux analysis.

Common purification techniques include:

Recrystallization : This is a primary method for purifying the synthesized Adipic acid-13C6. The crude product is dissolved in a suitable solvent, such as cold water or ethanol, and then allowed to crystallize. This process effectively separates the labeled adipic acid from soluble impurities and any remaining unlabeled starting materials.

Filtration : Suction filtration is typically used after crystallization to separate the purified solid product from the solvent containing impurities.

High-Performance Liquid Chromatography (HPLC) : For achieving very high levels of purity, HPLC is often employed. nih.gov This technique can separate the labeled compound from structurally similar impurities and even isotopic isomers with high resolution. Reverse-phase columns are frequently used for the separation of carboxylic acids. mdpi.com

Washing : After initial separation, the product may be washed with various solutions to remove specific impurities. For instance, washing with a dilute acid solution can help remove residual catalysts or salts, followed by washing with water to remove the acid. ekb.eg

Once the Adipic acid-13C6 is purified and its isotopic enrichment is validated, it is converted to Adipate-13C6 (sodium) by reacting it with a stoichiometric amount of a sodium base, such as sodium hydroxide. wikipedia.org The final product is typically a solid white powder. wikipedia.org

The following table summarizes the purification methods and their primary roles.

| Purification Technique | Purpose | Typical Application Stage |

| Recrystallization | Removes unreacted precursors and soluble impurities. | Primary purification post-synthesis. |

| Suction Filtration | Separates the solid purified product from the liquid phase. | Following recrystallization. |

| HPLC | High-resolution separation of isotopic isomers and trace impurities. | Final polishing step for high-purity applications. nih.gov |

| Aqueous Washing | Removes residual acids, bases, or salts. | Post-reaction work-up. ekb.eg |

Advanced Analytical Methodologies for Adipate 13c6 Sodium Detection and Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as the cornerstone for the analysis of Adipate-13C6 (sodium) due to its unparalleled sensitivity and selectivity. buchem.com This technique measures the mass-to-charge ratio of ions, enabling the identification and quantification of specific molecules within complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of Adipate-13C6 (sodium) and its metabolites. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In a typical LC-MS analysis, the sample is first injected into a liquid chromatograph, where the components are separated based on their physicochemical properties as they pass through a column. researchgate.net The separated components then enter the mass spectrometer to be ionized and detected.

Several variations of LC are employed, including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), which offer different levels of resolution and analysis speed. researchgate.net For the analysis of adipate (B1204190) and its metabolites, reversed-phase columns, such as C18, phenyl-hexyl, and biphenyl, are commonly used. researchgate.net The choice of column and mobile phase is critical for achieving optimal separation from other matrix components. researchgate.net Online solid-phase extraction (SPE) can be coupled with LC-MS to enhance analyte enrichment and remove interfering substances from the matrix, a technique referred to as online-SPE-LC-MS/MS. nih.govresearchgate.net

| Parameter | Description | Source |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

| Separation Principle | Differential partitioning of analytes between a mobile and stationary phase. | researchgate.net |

| Common Columns | C18, Phenyl-Hexyl, Biphenyl | researchgate.net |

| Coupled Techniques | Online Solid-Phase Extraction (SPE) for sample cleanup and enrichment. | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of adipates, particularly for volatile and semi-volatile compounds. nih.govepa.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. nih.gov The separated compounds are then introduced into the mass spectrometer for detection. epa.gov

For the analysis of adipate plasticizers, a sample pretreatment step involving liquid extraction, solvent evaporation, and reconstitution is often necessary. nih.gov The choice of the GC column is crucial for achieving good separation; dimethylsiloxane or 5% phenyl/95% dimethylsiloxane columns are commonly used. nih.gov GC-MS offers high resolution and is well-suited for kinetic and penetration studies of adipates migrating from materials like food packaging. nih.gov

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of adipate analysis. nih.govsci-hub.se This technique involves multiple stages of mass analysis. In the first stage, a precursor ion (the ionized form of the target analyte, such as Adipate-13C6) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. ca.gov This process provides a highly specific "fingerprint" for the target molecule.

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective MS/MS scan mode used for quantification. ca.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored for each analyte. eurl-pesticides.eu This targeted approach minimizes background noise and allows for the accurate quantification of low-level analytes in complex matrices. nih.gov For Adipate-13C6, specific MRM transitions are established to distinguish it from its unlabeled form and other interfering substances. nih.gov The use of ¹³C₆-labeled internal standards is crucial for accurate quantification in MRM-based assays. nih.gov

| Feature | Description | Source |

| Principle | Involves two or more stages of mass analysis for increased selectivity. | sci-hub.se |

| MRM | A targeted MS/MS scan mode that monitors specific precursor-to-product ion transitions. | ca.govnih.gov |

| Application | Enables highly sensitive and specific quantification of analytes in complex matrices. | nih.govnih.gov |

| Internal Standards | Use of stable isotope-labeled standards (e.g., ¹³C₆-adipate) is essential for accuracy. | nih.gov |

Fourier-Transform Mass Spectrometry (FTMS) in Metabolic Profiling

Fourier-Transform Mass Spectrometry (FTMS) offers ultra-high resolution and mass accuracy, making it a powerful tool for metabolic profiling studies. nih.gov In metabolic profiling, the goal is to identify and quantify a wide range of metabolites in a biological sample to understand the metabolic state of an organism. ukbiobank.ac.ukfrontiersin.org The high resolving power of FTMS allows for the separation of ions with very similar mass-to-charge ratios, which is crucial in complex biological samples. nih.gov

Dual chromatography-FTMS (DC-FTMS) has been developed to enhance the coverage of the metabolome by using two different chromatography columns in parallel. nih.gov This approach has been used to detect a wide range of chemicals, including plasticizers like di(2-ethylhexyl) adipate, in plasma samples. nih.govnih.gov The high mass accuracy of FTMS aids in the confident identification of unknown compounds by providing precise elemental compositions. nih.gov

Stable Isotope Dilution Mass Spectrometry for Quantification

Stable isotope dilution mass spectrometry (IDMS) is considered a gold standard for accurate quantification. buchem.com This method involves adding a known amount of a stable isotope-labeled internal standard (in this case, Adipate-13C6) to the sample before analysis. buchem.com The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic label.

During mass spectrometric analysis, the instrument measures the ratio of the unlabeled analyte to the labeled internal standard. nih.gov Since the labeled standard is added at a known concentration, the concentration of the unlabeled analyte can be calculated with high precision and accuracy. nih.gov This method effectively corrects for variations in sample preparation, chromatographic separation, and instrument response, leading to highly reliable quantitative results. nih.govresearchgate.net

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) for Spatial Resolution

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a high-resolution imaging technique that provides elemental and isotopic information at the subcellular level. stanford.edutoray-research.co.jp This technique uses a focused primary ion beam to sputter secondary ions from the surface of a sample. stanford.edu These secondary ions are then analyzed by a mass spectrometer, creating a map of the elemental and isotopic composition of the sample surface with a spatial resolution down to 50 nm. stanford.edutoray-research.co.jp

In the context of Adipate-13C6, NanoSIMS can be used to visualize the uptake and distribution of the ¹³C-labeled adipate within cells and tissues. nih.govnih.gov This provides valuable insights into the metabolic fate of adipate at a very fine spatial scale. nih.gov For example, it can be used to track the incorporation of ¹³C from labeled nutrients into lipid droplets within adipocytes. nih.govnih.gov The ability to simultaneously detect up to seven different masses allows for the correlation of the labeled adipate with other elements or isotopes within the cell. stanford.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules, making it invaluable for metabolomics. nih.govresearchgate.net In the context of Adipate-13C6 (sodium), 13C NMR spectroscopy offers direct quantitative information on the location and abundance of the 13C labels within the adipate molecule and its subsequent metabolites. nih.gov This capability is crucial for tracing the metabolic fate of the carbon backbone of adipate.

The strength of NMR lies in its ability to identify contiguously labeled 13C fragments, providing unique insights into metabolic pathways. nih.gov For instance, the 13C NMR spectrum of adipic acid displays distinct signals for its different carbon atoms. researchgate.net When Adipate-13C6 is metabolized, the resulting products will exhibit characteristic 13C NMR spectra, allowing for their identification and the elucidation of the metabolic transformations that have occurred. nih.gov High-resolution magic angle spinning (HRMAS) NMR spectroscopy further enhances this capability by enabling the analysis of metabolites directly within intact tissues or cells, minimizing sample preparation and preserving the native metabolic state. nih.gov While NMR is highly reproducible and provides rich structural detail, its sensitivity is lower compared to mass spectrometry. researchgate.net However, recent advancements in NMR hardware have significantly improved sensitivity, making it an increasingly effective tool for 13C-labeling studies in metabolic flux analysis. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating and purifying Adipate-13C6 (sodium) and its metabolites from complex biological matrices prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of chemical compounds. nih.govcardiff.ac.uk In the analysis of Adipate-13C6 and its derivatives, reversed-phase HPLC is a widely used mode. nih.govresearchgate.net This method separates compounds based on their hydrophobicity, allowing for the effective isolation of adipate and its various metabolic products from complex mixtures. researchgate.netcsic.es

The selection of the appropriate column and mobile phase is critical for achieving optimal separation. pjoes.com For instance, a C18 column is commonly employed for the separation of dicarboxylic acids like adipic acid. researchgate.net The use of gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of a wide range of compounds with varying polarities. pjoes.com Preparative HPLC can be utilized to isolate sufficient quantities of purified metabolites for further structural analysis by techniques such as NMR or mass spectrometry. nih.gov

A typical HPLC method for the separation of dicarboxylic acids might involve a C18 column with a gradient of acetonitrile (B52724) and an aqueous buffer, such as formic acid. pjoes.com The separated compounds are then detected, often by UV absorbance, and collected for subsequent analysis.

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering increased speed, sensitivity, and resolution. wjpsonline.comijcrt.orgresearchgate.net This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures. researchgate.netresearchgate.net The enhanced resolving power of UPLC is particularly advantageous in metabolomics, where complex mixtures of structurally similar metabolites need to be separated. ijcrt.orgnih.gov

In the context of Adipate-13C6 (sodium) analysis, UPLC coupled with mass spectrometry (UPLC-MS) is a powerful platform for untargeted metabolomics. nih.govlcms.cz This combination allows for the rapid separation and sensitive detection of a wide array of 13C-labeled metabolites. rsc.org The increased peak capacity and narrower peaks provided by UPLC lead to improved signal-to-noise ratios and more accurate quantification of metabolites. ijcrt.org For example, a study analyzing 13C-labeled metabolites in human liver tissue utilized a Zic-pHILIC column with a gradient of acetonitrile and ammonium (B1175870) bicarbonate to achieve separation. diva-portal.org

The advantages of UPLC in metabolite analysis include:

Increased Throughput: Faster analysis times allow for a greater number of samples to be processed. scispace.com

Enhanced Sensitivity: Narrower peaks result in higher signal intensity and lower detection limits. wjpsonline.com

Improved Resolution: Better separation of co-eluting compounds provides more accurate identification and quantification. researchgate.net

Online Solid Phase Extraction (SPE) Coupled with LC-MS/MS

Online Solid Phase Extraction (SPE) coupled directly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a fully automated technique that combines sample clean-up, concentration, and analysis into a single, streamlined process. mdpi.comnih.govnih.gov This approach is particularly valuable for analyzing trace levels of compounds in complex matrices like wastewater or biological fluids. mdpi.comnih.govnih.gov

In this system, the sample is first loaded onto an SPE cartridge, which selectively retains the analytes of interest while the matrix interferences are washed away. thermofisher.comsigmaaldrich.com The retained analytes are then eluted from the SPE cartridge directly onto the analytical LC column for separation, followed by detection with MS/MS. lcms.cz This online configuration minimizes sample handling, reduces the risk of contamination, and improves reproducibility. nih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of the target analytes. mdpi.comthermofisher.com For instance, Oasis HLB cartridges are often used for the extraction of a broad range of compounds from aqueous samples. mdpi.com

The benefits of online SPE-LC-MS/MS include:

Automation: Reduces manual labor and potential for human error. nih.gov

High Sensitivity: Allows for the analysis of large sample volumes, leading to lower detection limits. nih.gov

Reduced Solvent Consumption: More environmentally friendly compared to offline SPE methods. mdpi.com

Data Processing and Computational Analysis for Isotopic Data

Following the acquisition of raw data from mass spectrometry, sophisticated computational analysis is required to extract meaningful biological information from the isotopic labeling patterns.

Mass Isotopomer Distribution (MID) Analysis

Mass Isotopomer Distribution (MID) analysis, also referred to as Mass Distribution Vector (MDV) analysis, is a key computational method used to interpret data from stable isotope labeling experiments. nih.govnih.gov It involves determining the fractional abundance of all mass isotopologues of a metabolite. nih.gov A metabolite with 'n' carbon atoms can have a series of isotopologues ranging from M+0 (all carbons are 12C) to M+n (all carbons are 13C). The MID represents the relative abundance of each of these isotopologues. nih.gov

To accurately calculate the MID, it is necessary to correct for the natural abundance of stable isotopes, primarily 13C. nih.gov This correction is crucial to distinguish between the mass shifts caused by the incorporation of the 13C tracer and those due to naturally occurring isotopes. nih.gov MID analysis is fundamental for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system. rsc.orgnih.gov By tracking the incorporation of 13C from Adipate-13C6 into various downstream metabolites, MFA can provide a detailed map of metabolic pathway activity. rsc.orgdiva-portal.org

The process of MID analysis generally involves:

Acquisition of mass spectra for the metabolite of interest.

Correction for the natural abundance of stable isotopes.

Calculation of the fractional abundance of each mass isotopologue.

Use of the resulting MID to constrain metabolic network models and calculate metabolic fluxes.

Isotopomer Network Compartmental Analysis (INCA)

Isotopomer Network Compartmental Analysis (INCA) is a powerful and widely used MATLAB-based software platform for performing ¹³C-metabolic flux analysis (¹³C-MFA). researchgate.netyoutube.com It provides a comprehensive framework for automatically generating and solving the balance equations required to estimate metabolic fluxes from isotope labeling experiments, such as those using Adipate-13C6 (sodium). nih.govscispace.com

A key strength of INCA is its ability to perform both steady-state MFA and isotopically non-stationary MFA (INST-MFA). nih.govscispace.com While steady-state analysis is suitable for systems where metabolic and isotopic steady state is achieved, INST-MFA is crucial for systems that have slow labeling dynamics or for tracking metabolic shifts over time, which can be particularly relevant in studies of mammalian cells. nih.govnih.gov

When Adipate-13C6 (sodium) is introduced as a tracer, it is metabolized, and its ¹³C atoms are distributed throughout the metabolic network. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to measure the mass isotopomer distributions (MIDs) of key metabolites. nih.govresearchgate.net An MID describes the fractional abundance of molecules of a particular metabolite containing zero, one, two, or more ¹³C atoms.

INCA uses these experimentally measured MIDs, along with extracellular exchange rates (e.g., consumption of the adipate tracer), to reconstruct the intracellular flux map. nih.gov The software performs a least-squares regression to find the set of flux values that best explains the observed labeling patterns. scispace.com Its ability to model complex, compartmentalized metabolic networks makes it well-suited for analyzing the metabolism of dicarboxylic acids like adipate, which may be processed in different cellular compartments such as mitochondria and peroxisomes. INCA can also analyze data from multiple parallel tracer experiments simultaneously, allowing for more robust flux estimations. youtube.com

Table 1: Illustrative Mass Isotopomer Distribution (MID) Data for INCA Modeling

This table shows hypothetical MID data for metabolites downstream of Adipate-13C6 metabolism. INCA would use this experimental data to calculate the intracellular reaction rates (fluxes).

| Metabolite | Mass Isotopomer | Measured Fractional Abundance (%) |

| Succinyl-CoA | M+0 | 15 |

| M+1 | 5 | |

| M+2 | 25 | |

| M+3 | 10 | |

| M+4 | 45 | |

| Glutamate | M+0 | 40 |

| M+1 | 10 | |

| M+2 | 35 | |

| M+3 | 5 | |

| M+4 | 8 | |

| M+5 | 2 | |

| Citrate | M+0 | 30 |

| M+1 | 5 | |

| M+2 | 40 | |

| M+3 | 5 | |

| M+4 | 15 | |

| M+5 | 3 | |

| M+6 | 2 |

M+n represents the isotopomer with 'n' carbon atoms labeled with ¹³C.

Parsimonious ¹³C Metabolic Flux Analysis (p¹³CMFA)

Parsimonious ¹³C Metabolic Flux Analysis (p¹³CMFA) is an advanced computational approach that refines the solutions provided by conventional ¹³C-MFA. nih.govnih.gov A challenge in ¹³C-MFA is that for large or complex metabolic networks, or when available tracer data is limited, a range of different flux distributions can equally explain the experimental data. nih.gov This can make it difficult to identify a single, biologically meaningful solution.

This "parsimonious" solution represents the most resource-efficient metabolic state consistent with the observed isotopomer labeling. nih.gov This method is particularly valuable for eliminating futile cycles and identifying the most direct pathways from the tracer substrate to downstream products. Furthermore, p¹³CMFA allows for the seamless integration of other biological data, such as gene expression measurements from transcriptomics. nih.govnih.gov By weighting the flux minimization objective by gene expression levels, the model can favor pathways where the associated enzymes are known to be actively transcribed, leading to a more accurate and context-specific flux map. nih.gov

Table 2: Comparison of Hypothetical Flux Values from ¹³C-MFA and p¹³CMFA

This table illustrates how p¹³CMFA refines the solution from standard ¹³C-MFA by selecting the most efficient flux distribution for reactions in a hypothetical pathway involving adipate metabolism.

| Reaction ID | Metabolic Reaction | Standard ¹³C-MFA Flux Range (relative units) | p¹³CMFA Single Solution (relative units) |

| R1 | Adipate -> Adipyl-CoA | 100 | 100 |

| R2 | Adipyl-CoA -> Glutaryl-CoA | 80 - 120 | 85 |

| R3 | Glutaryl-CoA -> Acetyl-CoA | 80 - 120 | 85 |

| R4 | Futile Cycle Reaction A | 0 - 40 | 0 |

| R5 | Futile Cycle Reaction B | 0 - 40 | 0 |

| R6 | Acetyl-CoA -> Citrate (TCA Cycle) | 80 - 120 | 85 |

Note how p¹³CMFA resolves the uncertainty in the standard MFA solution and eliminates flux through a non-productive futile cycle.

Integration of Isotopic Flux Data with Systems Biology Frameworks

The quantitative flux maps generated from Adipate-13C6 (sodium) tracer experiments provide a direct readout of metabolic function. osti.gov The power of this data is magnified when it is integrated into broader systems biology frameworks, which seek to create comprehensive, multi-layered models of cellular processes. nih.govosti.gov This integration connects the functional metabolic phenotype (the fluxome) with other levels of biological regulation, such as the genome, transcriptome, and proteome.

Integrating flux data with transcriptomics (gene expression data) and proteomics (protein expression data) can reveal the regulatory mechanisms that control metabolic pathways. nih.govresearchgate.net For instance, by using Adipate-13C6 (sodium) to study metabolic reprogramming in disease, researchers can correlate observed changes in metabolic fluxes with the upregulation or downregulation of genes encoding specific metabolic enzymes. nih.govresearchgate.net This can uncover key regulatory nodes and identify potential targets for therapeutic intervention.

This integrative approach moves beyond simply measuring fluxes to understanding why they are changing. For example, if a tracer study with Adipate-13C6 reveals a bottleneck in a specific metabolic pathway, examining proteomic data might show that the expression level of a key enzyme is significantly reduced. Genome-scale metabolic models (GS-MFA) represent the ultimate framework for this integration, providing a scaffold that includes all known metabolic reactions in an organism. osti.gov By constraining these large-scale models with experimentally determined flux data from tracers like Adipate-13C6, researchers can generate highly accurate and predictive models of metabolism at a systems level. osti.gov

Table 3: Illustrative Integration of Flux Data with Gene Expression Data

This table shows a hypothetical example of how flux through an adipate degradation pathway, measured using Adipate-13C6, correlates with the expression of relevant genes under two different cellular conditions.

| Cellular Condition | Gene ID | Protein/Enzyme | Relative Gene Expression (Fold Change) | Measured Metabolic Flux (relative units) |

| Control | Gene A | Acyl-CoA Dehydrogenase | 1.0 | 50.0 |

| Gene B | Enoyl-CoA Hydratase | 1.0 | 50.0 | |

| Treated | Gene A | Acyl-CoA Dehydrogenase | 3.5 | 175.0 |

| Gene B | Enoyl-CoA Hydratase | 3.2 | 175.0 |

The strong correlation between increased gene expression and increased metabolic flux provides evidence of transcriptional regulation of the pathway.

Applications in Biochemical and Metabolic Pathways Research

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a pivotal technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.com The use of stable isotope tracers, such as Adipate-13C6, is central to 13C-MFA, the gold standard for measuring intracellular fluxes. medchemexpress.combiorxiv.org In a typical 13C-MFA experiment, a 13C-labeled substrate is introduced into a biological system, and the distribution of the carbon-13 label is tracked as it propagates through the metabolic network. isotope.comnih.gov Analysis of the mass isotopomer distribution in downstream metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allows for the calculation of fluxes through interconnected pathways. nih.govbuchem.com

Table 1: Applications of Adipate-13C6 (sodium) in Metabolic Flux Analysis

| MFA Application Area | Description of Use | Key Metabolic Insights |

|---|---|---|

| Carbon Flux Distributions | Serves as a 13C source to trace carbon flow through intersecting metabolic pathways. | Reveals the relative activity and contributions of different pathways to overall metabolism. biorxiv.org |

| Central Carbon Metabolism | Metabolites of Adipate-13C6 enter central pathways like the TCA cycle, allowing for the quantification of cycle dynamics. | Provides quantitative data on TCA cycle flux and metabolic adaptations to different physiological states. isotope.comnih.gov |

| Fatty Acid & Lipid Synthesis | Degradation to 13C-acetyl-CoA provides labeled building blocks for tracing de novo lipogenesis. | Measures the rates of synthesis for new fatty acids, triglycerides, and other complex lipids. ckisotopes.comresearchgate.net |

| Amino Acid Catabolism | Acts as a tracer for pathways related to dicarboxylic acids, such as the degradation of lysine (B10760008) to α-aminoadipate. | Elucidates the activity of specific amino acid degradation routes and identifies key intermediates. nih.govplos.org |

| Carbohydrate Metabolism | Helps to study the metabolic interplay between fat and carbohydrate fuel sources. | Clarifies how the metabolism of dicarboxylic acids integrates with and influences glucose metabolism. nih.govnih.gov |

The fundamental application of Adipate-13C6 in MFA is to trace the distribution of carbon atoms throughout the metabolic system. When cells metabolize Adipate-13C6, the labeled carbons are incorporated into a variety of intermediates and end products. biorxiv.org By measuring the extent and pattern of 13C enrichment in these metabolites, researchers can construct a detailed map of active metabolic routes and quantify the flow of carbon through them. isotope.com This approach provides a systems-level view of metabolism, highlighting how interconnected pathways are coordinated to meet the cell's biosynthetic and energetic demands. isotope.comcreative-proteomics.com

Central carbon metabolism (CCM), comprising glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway, is the backbone of cellular metabolism. biorxiv.org Isotope tracers are essential tools for monitoring the activity, or flux, of these pathways. isotope.com Adipic acid is a dicarboxylic acid that can be metabolized to intermediates that enter the TCA cycle. nih.govresearchgate.net When Adipate-13C6 is used as a tracer, its labeled carbon backbone can be tracked into CCM. For instance, the incorporation of 13C into citrate, a key TCA cycle intermediate, can provide specific information about the contributions of different substrates to the cycle's two-carbon and four-carbon units. isotope.com This allows for precise quantification of TCA cycle dynamics and the investigation of metabolic reprogramming in various conditions, such as the shift between aerobic and anaerobic states. nih.gov

Stable isotope tracers are frequently employed to study the synthesis, transport, and storage of lipids. ckisotopes.comnih.govisotope.com Adipic acid is known to be a product of the ω-oxidation of fatty acids, an alternative degradation pathway. nih.gov Conversely, the catabolism of Adipate-13C6 can produce labeled acetyl-CoA, the fundamental two-carbon building block for de novo fatty acid synthesis. researchgate.net This labeled acetyl-CoA is then utilized by fatty acid synthase to produce a variety of fatty acids, which can be further elongated, desaturated, or incorporated into complex lipids like triglycerides and phospholipids. ckisotopes.comresearchgate.net By tracking the 13C label from Adipate-13C6 into these lipid pools, researchers can quantify the rate of new lipid synthesis and gain insights into the regulation of lipid homeostasis. ckisotopes.comisotope.com

The degradation of essential amino acids like lysine involves complex and diverse metabolic pathways. nih.gov Notably, several lysine catabolism pathways converge on the production of α-aminoadipate and α-ketoadipate, dicarboxylic acids structurally related to adipate (B1204190). researchgate.netwikipedia.org Research using uniformly 13C-labeled L-lysine has been instrumental in untangling these pathways. nih.govplos.org For example, studies in the bacterium Phaeobacter inhibens showed that 13C6-lysine is degraded through at least two parallel pathways, with the 13C label being incorporated into intermediates such as 2-aminoadipate and cadaverine. nih.govplos.org The subsequent degradation of these intermediates leads to labeled glutaryl-CoA and acetyl-CoA. nih.gov Given the structural similarity, Adipate-13C6 can be a useful tool for probing the later stages of these and other amino acid catabolic routes that involve dicarboxylic acid intermediates.

Table 2: Selected Intermediates in Lysine Catabolism Pathways

| Metabolite | Role in Lysine Catabolism | Relevance to Adipate Tracing |

|---|---|---|

| L-Lysine | Starting essential amino acid. | 13C6-Lysine is used to trace entire degradation pathways. nih.govplos.org |

| Saccharopine | Key intermediate in the primary lysine degradation pathway in mammals and plants. researchgate.netfrontiersin.org | Its breakdown leads to α-aminoadipate. frontiersin.org |

| α-Aminoadipate (AAA) | A central intermediate formed from both the saccharopine and pipecolate pathways. nih.govresearchgate.net | A six-carbon dicarboxylic acid amino acid, structurally similar to adipic acid. |

| α-Ketoadipate | An intermediate formed from α-aminoadipate. wikipedia.org | A six-carbon dicarboxylic keto acid, structurally very similar to adipic acid. |

| Glutaryl-CoA | Product of α-ketoadipate decarboxylation, a downstream intermediate. nih.gov | Represents a key step before entry into general fatty acid oxidation. |

| Acetyl-CoA | Final product of many lysine degradation pathways, enters the TCA cycle. nih.gov | Adipate-13C6 degradation can also yield labeled acetyl-CoA. researchgate.net |

The metabolism of fats and carbohydrates is tightly co-regulated. nih.gov For example, high glucose availability often leads to increased insulin (B600854) levels, which in turn suppresses the breakdown of fats. nih.gov Adipic acid has been identified as a urinary biomarker whose excretion is linked to both fatty acid and carbohydrate metabolism, suggesting its involvement in systemic energy balance. nih.gov Using Adipate-13C6 as a tracer can help dissect these complex interactions. The catabolism of Adipate-13C6 can generate labeled molecules like acetyl-CoA, which enters the TCA cycle—the central hub integrating the metabolism of all major macronutrients. isotope.comresearchgate.net Tracking the flow of 13C from adipate into TCA cycle intermediates or products of glucose synthesis (gluconeogenesis) can provide quantitative data on the interplay between different energy sources under various physiological conditions. isotope.com

Pathway Elucidation and Mechanistic Studies

Beyond quantifying fluxes in known pathways, stable isotope tracers like Adipate-13C6 are indispensable for the discovery and validation of novel metabolic routes and mechanisms. plos.org This is often achieved through non-targeted metabolomics, where a labeled substrate is administered and the labeling patterns of hundreds or thousands of metabolites are monitored simultaneously. nih.govplos.org This approach can reveal unexpected metabolic conversions and identify previously unknown intermediates. For instance, a non-targeted analysis of 13C6-lysine metabolism in P. inhibens successfully identified L-pipecolate as a previously unobserved intermediate in its degradation pathway, thereby refining the known metabolic map. plos.org Similarly, Adipate-13C6 can be used to explore the full metabolic potential of dicarboxylic acids, uncover new enzymatic reactions, and understand their physiological roles in health and disease.

Tracing Adipate-Derived Carbon into Key Biochemical Cycles (e.g., Citric Acid Cycle)

A primary application of Adipate-13C6 is to trace the entry and processing of adipate-derived carbon within the Citric Acid Cycle (TCA cycle), the central hub of cellular respiration. creative-proteomics.com Adipic acid is a dicarboxylic acid and its metabolism shares features with fatty acid oxidation. Research has shown that adipic acid can be activated to its coenzyme A (CoA) derivative, adipyl-CoA, and subsequently undergo a process similar to beta-oxidation. sjtu.edu.cn This process shortens the carbon chain, ultimately yielding key metabolites that can enter the TCA cycle.

Studies using isotopically labeled dicarboxylic acids in rat liver preparations have provided direct evidence for this pathway. For instance, when longer-chain labeled dicarboxylic acids are introduced, labeled adipic acid is produced as an intermediate. nih.govresearchgate.net Crucially, these tracer studies demonstrate the direct metabolic conversion of the dicarboxylic acid backbone into succinate, a core component of the TCA cycle. nih.gov This conversion is significant because it represents a direct anaplerotic entry point, replenishing TCA cycle intermediates. The pathway involves peroxisomal beta-oxidation, which can proceed from both ends of the dicarboxylic acid, breaking it down into smaller units like succinyl-CoA and acetyl-CoA, both of which are primary fuel for the TCA cycle. sjtu.edu.cnmdpi.com

An in vivo study in rats infused with 13C-labeled dodecanedioic acid confirmed that [1-13C]adipic acid was a major metabolic product detected in the liver, underscoring the importance of the peroxisomal beta-oxidation pathway in this process. researchgate.net Therefore, by using Adipate-13C6, researchers can quantify the flux of carbon from adipate into the TCA cycle via these specific entry points, as illustrated in the table below.

| Labeled Precursor Used in Study | Model System | Key Labeled Products Detected | Inferred TCA Cycle Entry Point | Reference |

|---|---|---|---|---|

| [1,2,3,4-13C4]Hexadecanedioic Acid | Rat Liver Homogenate | [13C4]Adipic Acid, [13C4]Suberic Acid, [13C4]Succinate | Succinate | nih.gov |

| [1,2,4-13C4]Dodecanedioic Acid | Rat Liver Homogenate | [13C2]Adipic Acid, [13C4]Succinate, [13C4]Fumarate, [13C4]Malate | Succinate | researchgate.net |

| [1,12-13C2]Dodecanedioic Acid | Intact Rat (in vivo) | [1-13C]Adipic Acid | Acetyl-CoA (inferred from subsequent oxidation) | researchgate.net |

| 14C-Adipic Acid | Intact Rat (in vivo) | 14CO2, Labeled Citric Acid | Acetyl-CoA, Succinate | europa.eu |

Understanding Substrate Utilization in Cellular Processes

Cells constantly make decisions about which fuel sources to use, balancing the catabolism of carbohydrates, fatty acids, and amino acids to meet their energy demands. nih.gov Adipate-13C6 can be used to investigate how adipate fits into this hierarchy of substrate utilization. Because its metabolism generates acetyl-CoA, it directly competes with acetyl-CoA derived from glycolysis (glucose metabolism) and the oxidation of other fatty acids. nih.govnih.gov

Isotope tracing studies have revealed that the competition between fatty acids and glucose for entry into the TCA cycle is a dynamic process. nih.gov For example, in proliferative cells, a high rate of glucose oxidation can lead to FA-derived carbon being diverted away from the canonical TCA cycle. nih.gov Conversely, when mitochondrial uptake of pyruvate (B1213749) (the end-product of glycolysis) is impaired, cells can demonstrate remarkable metabolic flexibility by increasing their reliance on the oxidation of fatty acids and certain amino acids to maintain TCA cycle function and energy production. escholarship.org

While specific studies directly competing labeled adipate with labeled glucose are not prevalent, the established metabolic pathways provide a clear framework for how such competition occurs. Adipate, metabolized via beta-oxidation to acetyl-CoA and succinyl-CoA, provides fuel for the TCA cycle. sjtu.edu.cnmdpi.com Using Adipate-13C6 in combination with other labeled substrates (e.g., 13C-glucose or 13C-glutamine) would allow researchers to quantify the relative contribution of each substrate to cellular energy production and biosynthetic processes under different conditions. nih.govcardiologyresearchjournal.com

Investigation of Metabolic Rewiring under Stress Conditions

Biological systems dramatically alter their metabolic networks in response to stressors such as nutrient deprivation, oxygen deficiency (hypoxia), or the presence of toxins. mdpi.comfrontiersin.org This "metabolic rewiring" is a survival mechanism that allows cells to adapt to hostile environments. nih.gov Adipate-13C6 is a valuable tool for investigating how the metabolism of dicarboxylic acids is altered under such conditions.

Hypoxia, a common feature of solid tumors, is known to cause significant metabolic reprogramming, often leading to a shift toward anaerobic glycolysis and altered mitochondrial function. mdpi.comfrontiersin.org Research on rat primary hepatocytes has shown that mitochondrial stress induced by chemical inhibitors can trigger specific metabolic shifts. For example, treatment with the mitochondrial complex I inhibitor rotenone (B1679576) was found to increase lysine degradation. jst.go.jp This is highly relevant as the lysine degradation pathway proceeds via 2-aminoadipate and ultimately produces acetyl-CoA, which can fuel the TCA cycle. jst.go.jp This finding suggests that under certain types of mitochondrial stress, cells may upregulate pathways that feed into adipate metabolism as a compensatory mechanism.

Using Adipate-13C6 in such stress-response studies would enable precise quantification of these metabolic shifts. For instance, researchers could determine if stressed cells increase their rate of adipate oxidation to compensate for impaired glucose metabolism or other mitochondrial defects, providing a clearer picture of the cell's adaptive strategies.

Research Applications in Model Systems

To translate biochemical findings into a physiological context, researchers rely on various model systems. Adipate-13C6 (sodium) is applicable across a range of these models, from isolated cell cultures to whole animal studies, allowing for a multi-level understanding of adipate metabolism.

In Vitro Cellular Metabolism Studies

In vitro studies using cultured cells are fundamental for dissecting cellular-level metabolic pathways in a controlled environment. frontiersin.org Stable isotope tracers like Adipate-13C6 are essential for these experiments, which often involve metabolic flux analysis (MFA) to calculate the rate of reactions. medchemexpress.comnih.govd-nb.info

Specific examples of relevant in vitro research include:

Liver Cell Models: Studies using rat liver homogenates and 13C-labeled dicarboxylic acid precursors have been instrumental in mapping the beta-oxidation pathway that leads to the production of labeled adipic acid and its subsequent conversion to the TCA cycle intermediate, succinate. nih.govresearchgate.net Separately, human liver microsomes have been used to study the breakdown of the plasticizer di(2-ethylhexyl) adipate (DEHA), confirming its hydrolysis to adipic acid. researchgate.net

Adipocyte Models: Dynamic MFA using 13C-glucose in 3T3-L1 adipocytes has shown how these cells reorganize their metabolism in response to stimuli like insulin. nih.govnih.gov Similar experiments with Adipate-13C6 could reveal how adipocytes utilize dicarboxylic acids and how this process is regulated.

Cancer Cell Models: The uptake of nanoparticles made from poly(glycerol-adipate) has been studied in 3D spheroid cultures of brain tumor cells, demonstrating the utility of adipate-based compounds in cancer research, though this was not a metabolic tracing study. nih.gov Given the metabolic flexibility of cancer cells, tracing Adipate-13C6 could uncover novel dependencies or vulnerabilities. frontiersin.org

In Vivo Animal Model Research for Systemic Metabolism

In vivo studies in animal models, such as mice and rats, are critical for understanding how a substance is metabolized on a systemic level, accounting for the interplay between different organs. escholarship.orgresearchgate.net Protocols for using 13C-labeled tracers in mice are well-established, involving administration via injection or gavage, followed by analysis of tissues to map the metabolic fate of the tracer. nih.govbiorxiv.org

Key findings from in vivo animal studies related to adipate metabolism include:

Metabolite Tracing in Rats: A landmark study infused 13C-labeled dodecanedioic acid into live rats and used in situ NMR to detect the production of 13C-labeled adipic acid in the liver. This provided direct in vivo evidence of the metabolic pathway and also revealed that the accumulation of adipic acid led to an increase in hepatic lysine levels. researchgate.net

Systemic Breakdown and Excretion: In an earlier study, rats were given 14C-labeled adipic acid by gavage. The label was subsequently detected in expired CO2 and in several metabolites in the urine, including urea, glutamic acid, lactic acid, and citric acid. europa.eu This demonstrates that adipate is systemically catabolized and its carbon is incorporated into a wide range of central metabolites.

These studies confirm that Adipate-13C6 can be effectively used in animal models to quantify its uptake by different organs, its rate of oxidation, and its contribution to the carbon pools of various systemic metabolites.

| Labeled Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| [1,12-13C2]Dodecanedioic Acid | Rat | Detected [1-13C]Adipic acid as a major end product in the liver in vivo. Showed an associated increase in hepatic lysine. | researchgate.net |

| 14C-Adipic Acid | Rat | Up to 70% of radioactivity was recovered in expired CO2 within 24 hours. Labeled metabolites (urea, glutamic, lactic, citric acids) found in urine. | europa.eu |

| [U-13C]-Glucose | Mouse | Established protocols for bolus i.v. injection to trace metabolic network activity in tumor xenografts and various organs. | nih.gov |

| [U-13C6]-Glucose | Mouse | Optimized bolus-based protocols for studying TCA cycle metabolism across multiple organs, establishing best practices for dosage and timing. | biorxiv.org |

Study of Microorganismal Metabolic Pathways (e.g., microbial utilization in soils)

Microorganisms play a vital role in biogeochemical cycles, including the breakdown of organic compounds in the environment. Adipic acid is a known microbial metabolite and can be readily degraded by diverse microbes. nih.govrupahealth.com Using Adipate-13C6 as a tracer can help elucidate the specific pathways and organisms involved in its environmental fate.

Research in this area has shown:

Biodegradation Pathways: The metabolic pathway for adipate degradation was elucidated in the fungus Penicillium chrysogenum, showing its conversion to succinyl-CoA and acetyl-CoA. mdpi.com This "reverse adipate degradation pathway" has since been engineered into bacteria like E. coli for the bio-production of adipic acid. mdpi.comnih.gov The native pathway for adipic acid synthesis has also been identified in the bacterium Thermobifida fusca. researchgate.net

Soil Metabolism: Adipic acid is known to be rapidly degraded by microorganisms in soil and water. nih.gov Stable isotope probing, where a 13C-labeled substrate is added to an environmental sample, is a powerful technique to identify which microbes are actively consuming the substrate. researchgate.net Using Adipate-13C6 in soil microcosms would allow researchers to trace the flow of carbon from adipate into microbial biomass, respired CO2, and other soil organic matter components.

Metabolite-Mineral Interactions: The fate of microbial metabolites is also affected by their interaction with soil components. Studies using 13C-labeled bacterial lysates have shown that dicarboxylate metabolites can be strongly sorbed by clay minerals, which influences their availability and persistence in the soil environment. nih.gov

Application in Plant Metabolism Research (e.g., flax embryos)

Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds in biological systems. In plant science, isotopically labeled molecules, such as those enriched with Carbon-13 (¹³C), are utilized to conduct metabolic flux analysis (MFA). This method helps to quantitatively understand the flow of carbon through various metabolic pathways.

While ¹³C-labeled substrates like [U-¹³C]glucose have been instrumental in studying the metabolism of developing plant embryos, including flax (Linum usitatissimum L.), there is currently no available scientific literature detailing the use of Adipate-13C6 (sodium) as a tracer in plant metabolism research, including studies on flax embryos.

Metabolic flux analysis in plants is a complex field that has provided significant insights into biosynthetic pathways, such as those for storage lipids. nih.gov These studies typically involve feeding the plant tissue a ¹³C-labeled precursor and then analyzing the distribution of the ¹³C label in various metabolites. This allows researchers to deduce the activity of different metabolic routes. europa.euresearchgate.net However, the application of Adipate-13C6 (sodium) for this purpose in plant systems has not been documented in published research.

Therefore, no detailed research findings or data tables on the application of Adipate-13C6 (sodium) in the metabolic pathways of flax embryos or other plants can be provided.

Applications in Chemical and Materials Science Research

Polymerization Kinetics and Mechanism Elucidation

The study of how monomers join to form polymers, known as polymerization kinetics, is crucial for controlling the properties of the final material. Adipate-13C6 is invaluable for elucidating the mechanisms of step-growth polymerization, where monomers react to form dimers, trimers, and eventually long polymer chains.

Nylon 6,6 is a widely used polyamide synthesized through the condensation polymerization of two monomers: a six-carbon diamine (hexamethylenediamine) and a six-carbon dicarboxylic acid (adipic acid). wvu.eduukessays.com The designation "6,6" refers to the number of carbon atoms in each of these monomer units. wvu.edu

By substituting standard adipic acid or its derivatives (like adipoyl chloride) with Adipate-13C6, researchers can introduce a "tag" into the polymer backbone. ukessays.com This isotopic labeling allows for the precise tracking of the adipate (B1204190) precursor as it incorporates into the growing polyamide chain. Advanced analytical techniques can then be used to study the reaction rates, investigate the formation of intermediate oligomers, and understand how different reaction conditions affect the final polymer structure. shu.ac.uk This level of mechanistic detail is critical for optimizing synthesis processes and tailoring the properties of the resulting nylon material.

Table 1: Key Monomers in Nylon 6,6 Synthesis

| Monomer | Chemical Formula | Role in Polymerization |

| Hexamethylenediamine | H₂N(CH₂)₆NH₂ | Provides the diamine unit |

| Adipic Acid | HOOC(CH₂)₄COOH | Provides the diacid unit |

| Adipoyl Chloride | ClOC(CH₂)₄COCl | A more reactive derivative of adipic acid |

Poly(ethylene adipate) (PEA) is a biodegradable aliphatic polyester (B1180765) synthesized from the polycondensation of ethylene (B1197577) glycol and adipic acid. wikipedia.org Similar to its application in polyamide synthesis, Adipate-13C6 can be used as a labeled precursor to investigate the formation of polyesters like PEA. wikipedia.org The reaction typically involves heating the two monomers, often in the presence of a catalyst, to form ester bonds with the release of water. wikipedia.org

The incorporation of Adipate-13C6 allows researchers to follow the esterification reaction and analyze the resulting polymer. This can help in determining the rate of polymerization, the molecular weight distribution of the polymer chains, and the influence of different catalysts on the reaction outcome. journalcsij.com Such studies are essential for developing efficient and controlled methods for synthesizing biodegradable polyesters for various applications. wikipedia.orgresearchgate.net

Table 2: Components for Poly(ethylene adipate) Synthesis

| Component | Chemical Formula | Role in Polymerization |

| Ethylene Glycol | HOCH₂CH₂OH | Diol monomer |

| Adipic Acid | HOOC(CH₂)₄COOH | Dicarboxylic acid monomer |

| Adipate-13C6 | NaOOC(¹³CH₂)₄¹³COONa | Labeled tracer for the adipic acid monomer |

Environmental Fate and Biodegradation Studies

Understanding how synthetic polymers break down in the environment is a critical area of research. Isotopic labeling with Adipate-13C6 provides a definitive method for tracking the biodegradation process, offering clear evidence of whether a material is truly biodegradable. nih.govnih.gov

A key application of Adipate-13C6 is in creating ¹³C-labeled polymers to study their environmental fate. For instance, polyesters containing labeled adipate units can be placed in environmental settings like soil. nih.gov As microorganisms break down the polymer, they consume the carbon from its backbone. nih.gov

This process has two main outcomes that can be tracked using isotope-specific analysis:

Mineralization: The carbon is used by microbes for energy, releasing it as ¹³CO₂. This isotopically labeled carbon dioxide can be precisely measured to quantify the rate and extent of polymer mineralization. nih.govnih.gov

Assimilation: The carbon is incorporated into the microorganisms' own cells and tissues (microbial biomass). nih.govnih.gov Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can be used to visualize and quantify the ¹³C within individual microbial cells, confirming that the polymer's carbon has been integrated into the local ecosystem. nih.gov

Research on poly(butylene adipate-co-terephthalate) (PBAT) has successfully used ¹³C-labeling on the adipate monomer to unequivocally demonstrate that carbon from the polymer is converted to both CO₂ and microbial biomass by soil fungi and other microorganisms. nih.govnih.gov

Table 3: Research Findings on Tracking Labeled Carbon in Soil

| Labeled Polymer | Environmental Compartment | Analytical Method | Finding |

| ¹³C-labeled Poly(butylene adipate-co-terephthalate) (PBAT) | Soil | Isotope-specific CO₂ analysis (e.g., CRDS) | Formation of ¹³CO₂ confirmed mineralization of the polymer. nih.gov |

| ¹³C-labeled Poly(butylene adipate-co-terephthalate) (PBAT) | Soil Microorganisms | Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | ¹³C from the polymer was incorporated into microbial biomass. nih.gov |

The use of ¹³C-labeled monomers like Adipate-13C6 is a powerful approach for assessing the biodegradability of synthetic polymers. nih.gov Traditional methods, such as measuring mass loss, can sometimes be ambiguous. semanticscholar.org In contrast, tracking the conversion of polymer-derived ¹³C into ¹³CO₂ provides direct and quantifiable proof of biodegradation. nih.govnih.gov

This methodology allows scientists to:

Confirm Biodegradability: Unequivocally demonstrate that a material is being broken down and utilized by microbial communities. nih.gov

Determine Degradation Rates: Measure how quickly a polymer degrades under specific environmental conditions. nih.gov

Understand Mechanisms: Identify which parts of a copolymer are more susceptible to degradation by labeling different monomers. nih.gov

The general mechanism for polyester biodegradation involves enzymes hydrolyzing the ester bonds to produce smaller, water-soluble molecules. nih.govsemanticscholar.org These molecules are then absorbed by microorganisms and enter their metabolic pathways, ultimately leading to the formation of carbon dioxide and biomass. nih.gov By labeling the adipate component, researchers can verify this entire pathway for adipate-containing polymers. nih.gov

Role As a Research Standard and Contribution to Tracer Development

Function as an Internal Standard in Quantitative Analytical Methods

Adipate-13C6 is primarily employed as an internal standard in quantitative analytical methods, especially those utilizing mass spectrometry (MS). buchem.comckisotopes.com The fundamental principle of using a stable isotope-labeled internal standard is to improve the accuracy and precision of quantification. buchem.com Because the labeled standard, such as Adipate-13C6, is structurally identical to the unlabeled analyte of interest (the native adipate), it co-elutes during chromatography and experiences similar ionization efficiencies and potential matrix effects in the mass spectrometer's ion source. buchem.com This "like-for-like" approach significantly reduces analytical errors. buchem.com

In practice, a known quantity of Adipate-13C6 is added to a sample before preparation and analysis. nih.gov The quantification of the native analyte is then based on the ratio of its signal intensity to the signal intensity of the known internal standard. buchem.com This method, known as isotope dilution mass spectrometry (IDMS), corrects for sample loss during extraction and instrumental variability, ensuring high-quality, reproducible data. buchem.comnih.gov

The adipic acid-¹³C₆ moiety has been specifically utilized as an internal standard in human biomonitoring studies to quantify urinary metabolites of plasticizers like di(2-ethylhexyl) adipate (B1204190) (DEHA) and diisononyl adipate (DINA). nih.govnih.gov In these studies, ¹³C₆-labeled versions of DEHA metabolites were synthesized and used to accurately measure the exposure to these environmental contaminants. nih.govresearchgate.net

| Analytical Method | Analyte(s) | Matrix | Research Area | Reference |

|---|---|---|---|---|

| Isotope Dilution Mass Spectrometry (IDMS) | Adipate Metabolites (e.g., MEHA, MEHHA, MEOHA) | Human Urine | Human Biomonitoring / Environmental Exposure | nih.gov |

| Online-SPE-LC-MS/MS | DINA Metabolites (e.g., OH-MINA, cx-MIOA) | Human Urine | Human Metabolism / Toxicology | nih.gov |

| Online-SPE-LC-MS/MS | DEHA Metabolites (e.g., 5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) | Human Urine | Human Biomonitoring / Plasticizer Exposure | researchgate.net |

Development of Novel Stable Isotope Tracer Methodologies

The use of stable isotope tracers like Adipate-13C6 has been fundamental to the development of sophisticated methodologies for studying dynamic biological systems. buchem.comnih.gov These labeled compounds act as probes that can be introduced into a system to trace the metabolic fate of the parent molecule. nih.gov

Adipate-13C6 and its non-salt form, adipic acid-¹³C₆, are used in metabolic flux analysis (MFA), a powerful technique to quantify the rates (fluxes) of intracellular reactions. medchemexpress.comisotope.comd-nb.info In a typical ¹³C-MFA experiment, cells or organisms are fed a ¹³C-labeled substrate. nih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopologue distributions (the relative abundances of metabolites with different numbers of ¹³C atoms) using mass spectrometry, researchers can computationally reconstruct the flow of carbon through the metabolic network. nih.govnih.gov

This approach has been applied in diverse research areas:

Metabolic Disorders: Adipic acid-¹³C₆ can be used as a tracer to investigate biochemical pathways relevant to metabolic diseases, such as disorders of fatty acid metabolism.

Biotechnology: In studies of microorganisms like Yarrowia lipolytica, ¹³C-labeled tracers are used to understand and engineer pathways for producing valuable lipids from substrates like acetate. isotope.com

Environmental Science: To study the environmental fate of biodegradable polymers, researchers have synthesized poly(butylene adipate-co-terephthalate) (PBAT) using ¹³C₆-adipic acid. univie.ac.ataau.dk This allows for the unequivocal tracking of carbon from the polymer into microbial biomass and CO₂, confirming its biodegradability in soil. univie.ac.at

The development of these tracer methodologies is intrinsically linked to advances in analytical instrumentation, particularly mass spectrometry, which provides the necessary sensitivity and resolution to detect and quantify the isotopic labeling patterns in complex biological samples. nih.govnih.gov

Impact of Isotopic Labeling on Compound Behavior in Research Contexts

While isotopically labeled compounds are designed to be chemically identical to their unlabeled counterparts, the substitution of a lighter isotope (¹²C) with a heavier one (¹³C) can have subtle but measurable effects on reaction rates. wikipedia.org This phenomenon is known as the Kinetic Isotope Effect (KIE). wikipedia.orgnih.gov

The KIE arises because the heavier isotope forms a slightly stronger chemical bond, which requires more energy to break, thus slowing down the reaction rate. pharmacy180.com For carbon, the effect is relatively small; a reaction involving the breaking of a C-¹²H bond is typically only about 4% faster than the same reaction with a C-¹³H bond. wikipedia.org

In the context of ¹³C metabolic flux analysis (MFA), KIEs have often been assumed to be negligible. nih.gov However, research has shown that for certain enzymatic reactions, particularly those involving the breaking of carbon-carbon bonds, these effects can be significant. nih.gov Neglecting the KIE can lead to errors in the measured labeling patterns of metabolites, which in turn can reduce the accuracy of the calculated metabolic fluxes. nih.gov The magnitude of these errors can sometimes be comparable to the analytical error of the mass spectrometer itself, highlighting the need to consider KIEs in rigorous flux analysis studies. nih.gov

Despite the potential for KIEs, ¹³C labeling offers significant advantages over other labeling strategies, such as deuteration (using ²H).

| Feature | ¹³C Labeling (e.g., Adipate-¹³C₆) | Deuterium (²H) Labeling |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Small (k₁₂/k₁₃ ≈ 1.04). wikipedia.org Generally considered minor but can be significant in certain enzymatic reactions. nih.gov | Large (k₁/k₂ ≈ 6-10). wikipedia.org Can significantly alter reaction rates and metabolic profiles. medchemexpress.com |

| Label Stability | Very stable. The ¹³C atoms are covalently bonded within the carbon skeleton and are not prone to exchange. otsuka.co.jp | Can be unstable. Deuterium atoms attached to heteroatoms (O, N) or acidic carbons can exchange with protons from the solvent (e.g., water). otsuka.co.jp |

| Analytical Interference | Minimal interference. The mass shift is distinct and predictable. buchem.com | Potential for chromatographic separation from the unlabeled analogue due to the large mass difference, which can complicate quantification. |

| Primary Use Case | "Gold standard" for internal standards in MS-based quantification and for metabolic flux analysis. d-nb.infootsuka.co.jp | Used as tracers, but potential for KIEs and label instability must be carefully considered. medchemexpress.com |

Future Directions and Emerging Research Avenues in ¹³c Adipate Studies

Integration with Multi-Omics Data for Comprehensive Systemic Understanding

The next frontier in metabolic research involves moving beyond isolated data sets to a more holistic or "multi-omics" approach. medrxiv.org This strategy integrates data from ¹³C-Adipate-based fluxomics (the study of metabolic fluxes) with other omics fields like genomics, transcriptomics, proteomics, and untargeted metabolomics to build a comprehensive picture of cellular and systemic function. pharmalex.complos.org

The integration of these diverse datasets allows for a more detailed understanding of how genetic information, protein expression, and metabolic pathways collectively respond to various stimuli or disease states. pharmalex.com For instance, by combining ¹³C-adipate tracing with transcriptomics and proteomics, researchers can correlate changes in metabolic flux with the expression levels of specific enzymes and transporters involved in adipate (B1204190) metabolism. This approach helps to uncover regulatory mechanisms that control metabolic pathways. researchgate.net

A significant challenge in this field is the development of new analytical and statistical methods to effectively combine these varied and complex datasets. medrxiv.org Genome-scale metabolic models are emerging as a crucial tool, providing a knowledge-based framework to overlay different omics data, which facilitates biological interpretation beyond simple statistical correlation. This integrated methodology is critical for understanding how metabolic networks adapt in different contexts, from evolutionary changes to disease progression.

Recent studies in related areas have demonstrated the power of this approach. For example, research on methylmalonyl-CoA mutase deficiency utilized a multi-omics strategy, including ¹³C-glutamine tracing, to reveal how the citric acid cycle is rewired in the disease state. medrxiv.org Similarly, studies in inflammatory bowel diseases emphasize the importance of integrating metabolomic data with other omics layers to understand disease triggers and develop personalized treatments. bmj.com These examples highlight the potential for ¹³C-adipate studies to provide deeper insights when placed within a multi-omics context.

| Omics Technology | Data Provided | Potential Insight from Integration with ¹³C-Adipate Tracing |

| Genomics | DNA sequence, genetic variants. | Identification of genetic predispositions affecting adipate metabolism and related disorders. medrxiv.org |

| Transcriptomics | RNA expression levels of genes. | Understanding how gene expression for metabolic enzymes and transporters changes in response to adipate flux. researchgate.net |

| Proteomics | Protein abundance and post-translational modifications. | Correlating enzyme and protein levels with the metabolic fate of ¹³C-adipate, revealing regulatory control points. medrxiv.orgresearchgate.net |